Dispiro[2.0.2.5]undeca-1,5-diene
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Overview
Description
Dispiro[2.0.2.5]undeca-1,5-diene is a unique organic compound characterized by its distinctive spirocyclic structure. This compound has a molecular formula of C11H14 and a molecular weight of 146.2289 . The spirocyclic framework consists of two cyclopropane rings fused to a cyclopentane ring, creating a rigid and strained structure. This rigidity and strain make this compound an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of Dispiro[2.0.2.5]undeca-1,5-diene involves several steps, typically starting with the preparation of the cyclopropane rings. One common method involves the reaction of a suitable diene with a carbene precursor to form the cyclopropane rings . The reaction conditions often require the use of catalysts such as rhodium or copper complexes to facilitate the formation of the spirocyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent and efficient production.
Chemical Reactions Analysis
Dispiro[2.0.2.5]undeca-1,5-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The strained nature of the spirocyclic rings makes them susceptible to nucleophilic attack, leading to ring-opening reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions often include open-chain or less strained cyclic compounds, which can be further functionalized for various applications.
Scientific Research Applications
Dispiro[2.0.2.5]undeca-1,5-diene has found applications in several scientific research fields. In chemistry, it is used as a model compound to study the reactivity and stability of spirocyclic structures . In biology, derivatives of this compound have been investigated for their potential as enzyme inhibitors and bioactive molecules. In medicine, research is ongoing to explore its potential as a scaffold for drug development, particularly in the design of kinase inhibitors . Industrially, it is used in the synthesis of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of Dispiro[2.0.2.5]undeca-1,5-diene involves its interaction with molecular targets through its strained spirocyclic rings. The rigidity and strain of the rings allow for specific binding interactions with enzymes and receptors, potentially inhibiting their activity . The pathways involved in these interactions often include the disruption of normal enzyme function or the stabilization of specific protein conformations, leading to altered cellular processes.
Comparison with Similar Compounds
Dispiro[2.0.2.5]undeca-1,5-diene can be compared to other spirocyclic compounds such as spiro[5.5]undecane and spiro[5.5]undeca-1,8-diene . While these compounds share the spirocyclic framework, this compound is unique due to its specific ring fusion pattern and the presence of two cyclopropane rings. This unique structure imparts different chemical reactivity and physical properties, making it a valuable compound for specialized applications.
Conclusion
This compound is a fascinating compound with a distinctive spirocyclic structure that offers unique chemical and physical properties. Its synthesis, reactivity, and applications in various scientific fields make it an important subject of study. Continued research on this compound and its derivatives holds promise for new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
58738-49-1 |
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Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
dispiro[2.0.24.53]undeca-1,5-diene |
InChI |
InChI=1S/C11H14/c1-2-4-10(6-7-10)11(5-3-1)8-9-11/h6-9H,1-5H2 |
InChI Key |
XOKJMEOLJKLMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C=C2)C3(CC1)C=C3 |
Origin of Product |
United States |
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